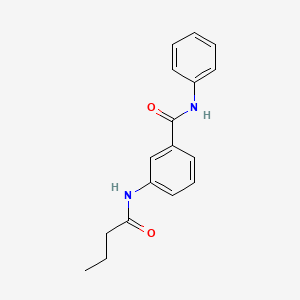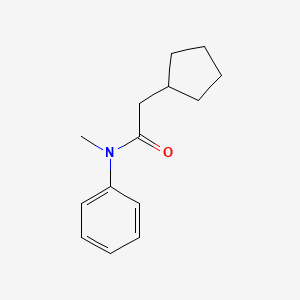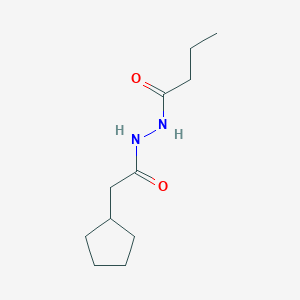![molecular formula C18H25NO3 B5914742 2-cyclopentyl-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B5914742.png)
2-cyclopentyl-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-cyclopentyl-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]acetamide, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in B-cell receptor signaling, making it an attractive target for the treatment of B-cell malignancies.
Wirkmechanismus
2-cyclopentyl-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]acetamide is a reversible inhibitor of BTK, which is a key mediator of B-cell receptor signaling. BTK phosphorylates downstream targets in the B-cell receptor signaling pathway, leading to activation of transcription factors and cell proliferation. 2-cyclopentyl-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]acetamide binds to the ATP-binding site of BTK, preventing its activation and downstream signaling. This results in decreased proliferation and survival of B-cell malignancies.
Biochemical and Physiological Effects:
2-cyclopentyl-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]acetamide has been shown to inhibit BTK activity and downstream signaling pathways in vitro and in vivo. In preclinical studies, 2-cyclopentyl-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]acetamide has been shown to induce apoptosis and inhibit proliferation of B-cell malignancies. In addition, 2-cyclopentyl-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]acetamide has been shown to have synergistic effects with other targeted therapies, such as venetoclax and lenalidomide. 2-cyclopentyl-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]acetamide has also been shown to have favorable pharmacokinetic properties, including high oral bioavailability and good tissue penetration.
Vorteile Und Einschränkungen Für Laborexperimente
2-cyclopentyl-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]acetamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and modified. It has high potency and selectivity for BTK, making it a useful tool for studying B-cell receptor signaling pathways. However, 2-cyclopentyl-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]acetamide has some limitations for use in lab experiments. It has low solubility in water, which can make it difficult to use in some assays. In addition, 2-cyclopentyl-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]acetamide has not been extensively studied in non-human models, which may limit its applicability in some research areas.
Zukünftige Richtungen
There are several future directions for research on 2-cyclopentyl-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]acetamide. One area of interest is the development of combination therapies with 2-cyclopentyl-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]acetamide and other targeted therapies, such as venetoclax and lenalidomide. Another area of interest is the evaluation of 2-cyclopentyl-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]acetamide in combination with immunotherapies, such as checkpoint inhibitors. Additionally, further studies are needed to evaluate the safety and efficacy of 2-cyclopentyl-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]acetamide in patients with B-cell malignancies, particularly in combination with other therapies. Finally, the development of more potent and selective BTK inhibitors may provide additional options for the treatment of B-cell malignancies.
Synthesemethoden
The synthesis of 2-cyclopentyl-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]acetamide involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The starting material, 4-bromo-2-fluorobenzene, is first reacted with cyclopentylmagnesium bromide to give the corresponding cyclopentyl-substituted benzene. The intermediate compound is then reacted with tetrahydro-2-furanmethanol to form the furanyl-substituted benzene. Finally, the product is coupled with N-(tert-butoxycarbonyl)-L-valine to give 2-cyclopentyl-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]acetamide.
Wissenschaftliche Forschungsanwendungen
2-cyclopentyl-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]acetamide has been extensively studied for its potential use in the treatment of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). Preclinical studies have shown that 2-cyclopentyl-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]acetamide inhibits BTK activity and downstream signaling pathways, leading to decreased proliferation and survival of B-cell malignancies. Clinical trials are currently ongoing to evaluate the safety and efficacy of 2-cyclopentyl-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]acetamide in patients with B-cell malignancies.
Eigenschaften
IUPAC Name |
2-cyclopentyl-N-[4-(oxolan-2-ylmethoxy)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO3/c20-18(12-14-4-1-2-5-14)19-15-7-9-16(10-8-15)22-13-17-6-3-11-21-17/h7-10,14,17H,1-6,11-13H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRRXHGIRIVZDJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)NC2=CC=C(C=C2)OCC3CCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclopentyl-N-[4-(tetrahydrofuran-2-ylmethoxy)phenyl]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-methoxyethoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B5914661.png)
![N-{4-[3-(methylamino)-3-oxopropyl]phenyl}benzamide](/img/structure/B5914669.png)

![N-(4-{[(3-methoxy-2-pyrazinyl)amino]sulfonyl}phenyl)-2,2-dimethylpropanamide](/img/structure/B5914689.png)
![N-(4-{[(6-methoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)cyclopropanecarboxamide](/img/structure/B5914693.png)
![methyl 3-[(3,4-dichlorophenyl)sulfonyl]propanoate](/img/structure/B5914696.png)

![2-cyclopentyl-N-{2-[(4-methyl-1-piperidinyl)carbonyl]phenyl}acetamide](/img/structure/B5914721.png)
![N-[4-(allyloxy)phenyl]-2-cyclopentylacetamide](/img/structure/B5914735.png)



![2-cyclopentyl-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B5914772.png)
